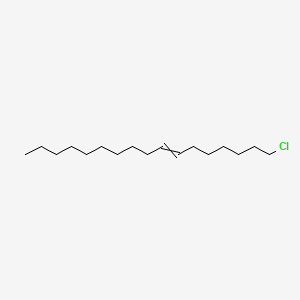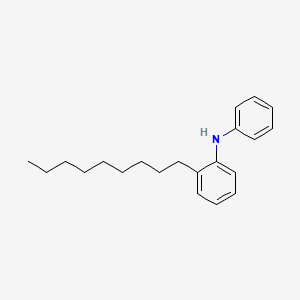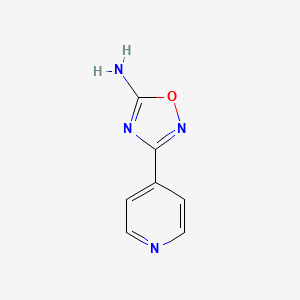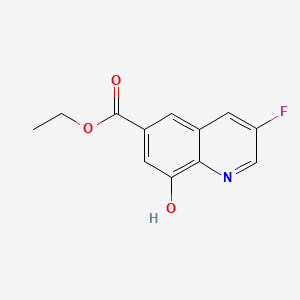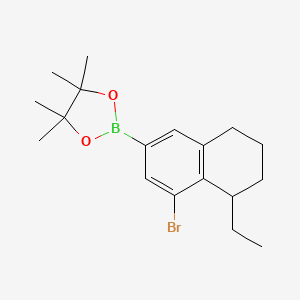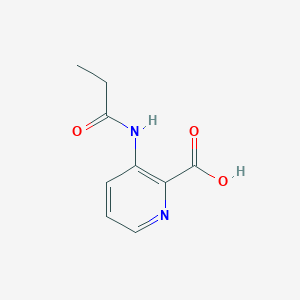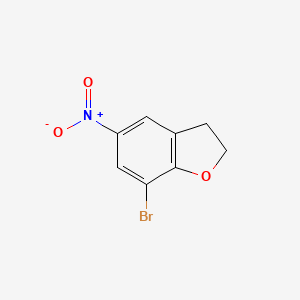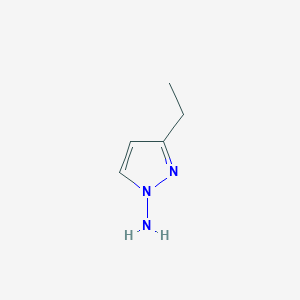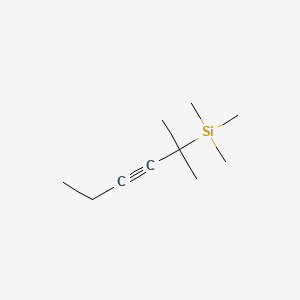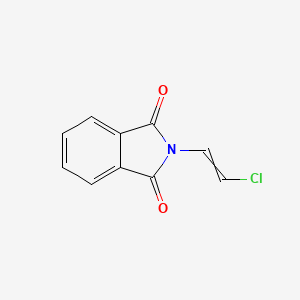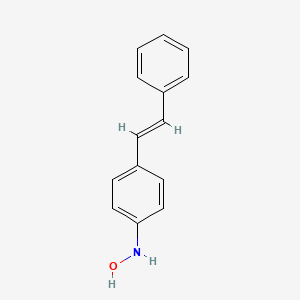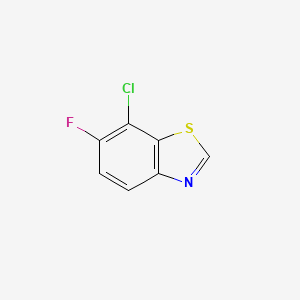
trans-N-Hydroxy-4-aminostilbene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
trans-N-Hydroxy-4-aminostilbene: is a derivative of stilbene, a compound known for its diverse biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of trans-N-Hydroxy-4-aminostilbene typically involves the reduction of 4-nitrostilbene followed by hydroxylation. One common method includes the partial reduction of 4-nitrostilbene using aluminum amalgam, followed by acetylation . This process yields this compound with a melting point of approximately 200°C .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned reduction and hydroxylation techniques. The process may be optimized for higher yields and purity through various reaction conditions and catalysts.
Analyse Chemischer Reaktionen
Types of Reactions: trans-N-Hydroxy-4-aminostilbene undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives.
Reduction: Reduction of nitro groups to amine groups is a key step in its synthesis.
Substitution: Substitution reactions can occur at the amino or hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Aluminum amalgam and hydrazine are frequently used for reduction reactions.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions include various hydroxylated and aminated derivatives of stilbene, which can exhibit different biological activities and properties .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, trans-N-Hydroxy-4-aminostilbene is used as an intermediate in the synthesis of more complex molecules.
Biology and Medicine: The compound has shown promise in biological and medical research due to its potential anticancer, antimicrobial, and anti-inflammatory properties. It is also studied for its role in inhibiting certain enzymes and pathways involved in disease progression .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other chemical products. Its stability and reactivity make it a valuable component in various manufacturing processes .
Wirkmechanismus
The mechanism of action of trans-N-Hydroxy-4-aminostilbene involves its interaction with specific molecular targets and pathways. The compound can undergo metabolic activation, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in the inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Resveratrol: A well-known stilbene with antioxidant and anticancer properties.
Pterostilbene: Another stilbene derivative with potential health benefits, including anti-inflammatory and antidiabetic effects.
Combretastatin: A stilbene derivative used as a vascular disrupting agent in cancer therapy.
Uniqueness: trans-N-Hydroxy-4-aminostilbene is unique due to its specific hydroxylation and amination, which confer distinct biological activities and chemical reactivity. Its ability to form reactive intermediates and interact with various molecular targets sets it apart from other stilbene derivatives .
Eigenschaften
CAS-Nummer |
53819-95-7 |
|---|---|
Molekularformel |
C14H13NO |
Molekulargewicht |
211.26 g/mol |
IUPAC-Name |
N-[4-[(E)-2-phenylethenyl]phenyl]hydroxylamine |
InChI |
InChI=1S/C14H13NO/c16-15-14-10-8-13(9-11-14)7-6-12-4-2-1-3-5-12/h1-11,15-16H/b7-6+ |
InChI-Schlüssel |
NERSJRGIHYMPEP-VOTSOKGWSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)NO |
Kanonische SMILES |
C1=CC=C(C=C1)C=CC2=CC=C(C=C2)NO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


